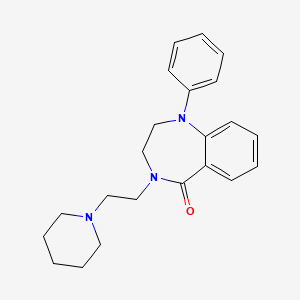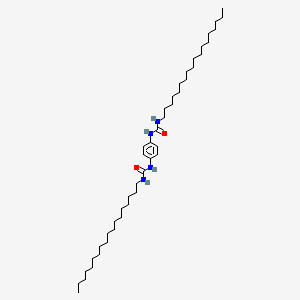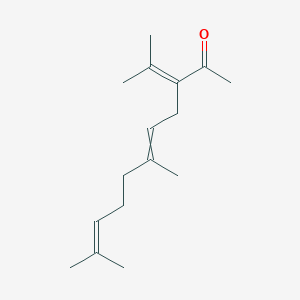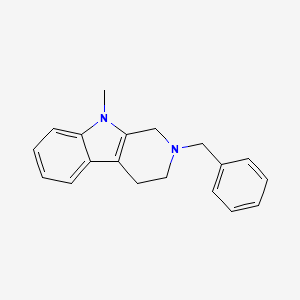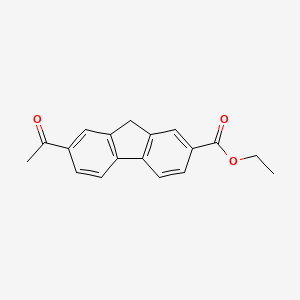
Ethyl 7-acetyl-9H-fluorene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-acetyl-9H-fluorene-2-carboxylate is an organic compound belonging to the fluorene family It is characterized by the presence of an ethyl ester group at the 2-position, an acetyl group at the 7-position, and a fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-acetyl-9H-fluorene-2-carboxylate can be synthesized through a multi-step process. One common method involves the esterification of 7-acetyl-9H-fluorene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-acetyl-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 7-acetyl-9H-fluorene-2-carboxylic acid.
Reduction: 7-hydroxy-9H-fluorene-2-carboxylate.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-acetyl-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 7-acetyl-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The pathways involved may include nucleophilic acyl substitution reactions, where the ester group plays a crucial role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-acetyl-9H-fluorene-2-carboxylic acid: Lacks the ethyl ester group.
Ethyl 9H-fluorene-2-carboxylate: Lacks the acetyl group.
7-hydroxy-9H-fluorene-2-carboxylate: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
Ethyl 7-acetyl-9H-fluorene-2-carboxylate is unique due to the presence of both an acetyl group and an ethyl ester group on the fluorene core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
63715-83-3 |
|---|---|
Molekularformel |
C18H16O3 |
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
ethyl 7-acetyl-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C18H16O3/c1-3-21-18(20)13-5-7-17-15(9-13)10-14-8-12(11(2)19)4-6-16(14)17/h4-9H,3,10H2,1-2H3 |
InChI-Schlüssel |
SVINIPCQYNUBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


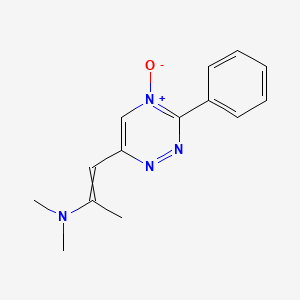
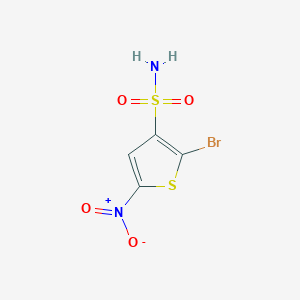
![2-{[5-(Phenylcarbamoyl)furan-2-yl]sulfanyl}benzoic acid](/img/structure/B14487054.png)

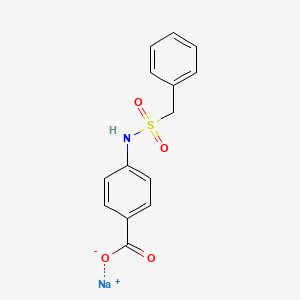
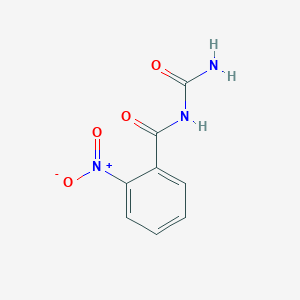



![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
